1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylurea
Overview
Description
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylurea is an organic compound with the molecular formula C15H9ClF6N2O It is known for its unique chemical structure, which includes a trifluoromethyl group and a phenylurea moiety
Preparation Methods
The synthesis of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylurea typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as high-pressure reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and trifluoromethyl positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Hydrolysis of the compound can be achieved under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.
Scientific Research Applications
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular pathways and targets involved in its mechanism of action are subjects of ongoing research.
Comparison with Similar Compounds
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylurea can be compared with other similar compounds, such as:
1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone: This compound shares the trifluoromethyl and chloro substituents but differs in its core structure.
2-Chloro-5-(trifluoromethyl)phenyl isocyanate: This compound is an isocyanate derivative with similar substituents but different reactivity and applications.
Trifluoromethylbenzenes: These compounds contain the trifluoromethyl group and are used in various chemical and industrial applications.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O/c15-11-7-6-9(14(16,17)18)8-12(11)20-13(21)19-10-4-2-1-3-5-10/h1-8H,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITLOEPIWVAYFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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